molecular formula C10H7NOS B1313676 4-(2-Thenoyl)pyridine CAS No. 21314-80-7

4-(2-Thenoyl)pyridine

Cat. No.: B1313676
CAS No.: 21314-80-7
M. Wt: 189.24 g/mol
InChI Key: QHEFLWVQQBTZDP-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) and Thiophene (B33073) Heterocyclic Chemistry

To understand the properties and potential of 4-(2-Thenoyl)pyridine, one must first consider its constituent parts: pyridine and thiophene. These are among the most well-known and studied simple heterocyclic compounds. britannica.com

Pyridine: Pyridine is a six-membered aromatic ring structurally related to benzene (B151609), but with one carbon atom replaced by a nitrogen atom. britannica.comwikipedia.org This nitrogen atom imparts distinct characteristics to the molecule. It has a lone pair of electrons in an sp² orbital that is not part of the aromatic π-system, making pyridine basic and capable of acting as a hydrogen bond acceptor and a ligand in coordination complexes. wikipedia.orguomustansiriyah.edu.iqwikipedia.org The nitrogen atom is also electron-withdrawing, which makes pyridine more polar than benzene and influences its reactivity in chemical reactions. uomustansiriyah.edu.iq

Thiophene: Thiophene is a five-membered aromatic ring containing four carbon atoms and one sulfur atom. britannica.com Similar to furan (B31954) and pyrrole, thiophene is considered aromatic because the lone pairs on the heteroatom participate in the π-electron system, creating a stable sextet. uomustansiriyah.edu.iqmsu.edu Thiophene shares some chemical and physical properties with benzene. britannica.com

The combination of these two rings into the single structure of this compound results in a molecule with a rich and complex chemical character, poised for a variety of chemical transformations and applications.

Significance of Pyridine-Thiophene Hybrid Systems in Contemporary Chemical Research

The strategy of molecular hybridization, which involves combining two or more different pharmacophores or structural motifs into a single molecule, has gained significant traction in modern chemical research. researchgate.netroyalsocietypublishing.org Pyridine-thiophene hybrid systems are a prime example of this approach, merging the electron-deficient nature of the pyridine ring with the electron-rich thiophene ring. researchgate.net

This fusion creates unique molecular scaffolds with tunable optical and electronic properties. researchgate.net Such hybrids are of great interest in materials science for developing luminescent materials and potential n-type organic semiconductors. researchgate.net In medicinal chemistry, the combination of these two heterocyclic cores is explored for creating new therapeutic agents with enhanced or novel biological activities, including antimicrobial and anticancer properties. researchgate.netroyalsocietypublishing.orgimist.mamdpi.com The goal of this molecular hybridization is often to develop compounds with improved efficacy and pharmacokinetic profiles. researchgate.netmdpi.com

Overview of Key Research Areas Pertaining to this compound

Research involving this compound and its derivatives spans several key areas, highlighting its versatility as a chemical building block and functional molecule.

Organic Synthesis: this compound serves as a crucial intermediate or starting material in the synthesis of more complex heterocyclic systems. For example, it has been used as a reactant to create substituted thieno[2,3-b]pyridines, which are themselves scaffolds of interest for biological evaluation. researchgate.nettandfonline.comarabjchem.org The synthesis of related compounds often involves standard organic reactions, such as the reaction of a pyridine derivative with thenoyl chloride. prepchem.comresearchgate.net

Coordination Chemistry: The structure of this compound contains two potential coordination sites: the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This makes it an effective ligand for forming complexes with a variety of metal ions. wikipedia.orgtandfonline.com Pyridine-based ligands are fundamental in coordination chemistry, used to create metal-organic frameworks and functional molecular assemblies. wikipedia.orgnih.gov Complexes involving the thenoyl-pyridine moiety have been studied for their structural properties and potential applications in catalysis or materials science. tandfonline.comvulcanchem.com

Medicinal Chemistry and Materials Science: While direct studies on the biological activity of this compound are limited, the broader class of pyridine-thiophene hybrids is a focal point of research. royalsocietypublishing.orgmdpi.com The core structure is present in more complex molecules designed as potential anticancer agents. bohrium.comufsm.br In materials science, oligomers containing alternating pyridine and thiophene units are investigated for their luminescent and electrochemical properties, suggesting their potential use in electronic devices. researchgate.net

Below is a table summarizing some of the known properties of this compound.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 21314-80-7
Molecular Formula C₁₀H₇NOS

| Molecular Weight | 189.23 g/mol |

This table presents basic identifying information for the compound.

Future Research Directions and Emerging Applications

The unique hybrid structure of this compound opens up numerous avenues for future investigation and application.

Advanced Materials: Building on current research into pyridine-thiophene oligomers researchgate.net, future work could focus on designing and synthesizing novel polymers incorporating the this compound unit. These materials could be tailored for specific electronic applications, such as organic light-emitting diodes (OLEDs) or field-effect transistors, by modifying the substituents on the heterocyclic rings.

Catalysis: The ability of this compound to act as a bidentate ligand could be further exploited in the development of new transition metal catalysts. wikipedia.org Research could explore the catalytic activity of its metal complexes in various organic transformations, potentially leading to more efficient and selective synthetic methods.

Medicinal Chemistry: As molecular hybridization continues to be a promising strategy in drug discovery royalsocietypublishing.orgmdpi.com, this compound provides a valuable scaffold. Future research will likely involve the synthesis of libraries of derivatives and their screening against a wide range of biological targets, including enzymes and receptors implicated in diseases like cancer and infectious diseases. nih.gov The aim would be to identify lead compounds with potent and selective therapeutic activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-4-yl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEFLWVQQBTZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Thenoyl Pyridine and Its Derivatives

Direct Synthetic Routes to 4-(2-Thenoyl)pyridine

The direct construction of the this compound framework can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.

Multi-component Condensation Reactions

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, provide an efficient pathway to complex molecules like this compound. The Kröhnke pyridine (B92270) synthesis is a notable example of a multi-component reaction that can be adapted for this purpose. wikipedia.orgdrugfuture.comdrugfuture.comwikipedia.orgnih.gov This methodology typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, such as ammonium (B1175870) acetate, to generate highly substituted pyridines. wikipedia.orgdrugfuture.comdrugfuture.comwikipedia.orgnih.gov

For the synthesis of this compound, a plausible Kröhnke-type approach would involve a 1,5-dicarbonyl intermediate derived from a thienyl-substituted precursor. The broad scope of the Kröhnke synthesis, which tolerates a variety of aryl substituents including thienyl moieties, makes it a viable, though not yet explicitly reported, strategy for the direct construction of the this compound scaffold. wikipedia.org

A one-pot, four-component reaction has been described for the synthesis of various pyridine derivatives, showcasing the efficiency of MCRs. In one instance, 2-acetylthiophene (B1664040) was used as a ketone component, demonstrating the compatibility of the thenoyl moiety in such reactions. nih.gov

Table 1: Examples of Multi-component Reactions for Pyridine Synthesis

Reaction NameKey ReactantsProduct TypeRelevance to this compound
Kröhnke Pyridine Synthesisα-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium acetateSubstituted PyridinesPotentially applicable by using a thienyl-containing α,β-unsaturated carbonyl compound. wikipedia.org
Four-component Reaction4-Formylphenyl-4-methylbenzenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives (including 2-acetylthiophene), Ammonium acetateSubstituted PyridinesDemonstrates the inclusion of a thienyl ketone in a multi-component pyridine synthesis. nih.gov

Cross-Coupling Strategies for Thienyl-Pyridine Linkages

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds between aromatic systems. Several cross-coupling strategies can be envisioned for the synthesis of this compound, primarily involving the formation of the bond between the pyridine C4 carbon and the thenoyl carbonyl carbon.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a widely used method for creating biaryl linkages. For the synthesis of this compound, one could couple a 4-pyridylboronic acid derivative with 2-thenoyl chloride.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.orgthermofisher.com This method is known for its tolerance of a wide variety of functional groups. thermofisher.com A potential route to this compound would be the reaction of 4-(tributylstannyl)pyridine (B55037) with 2-thenoyl chloride.

Negishi Coupling: This reaction utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orglas.ac.cnorganic-chemistry.orgnih.gov The synthesis of this compound could be achieved by coupling a 4-pyridylzinc halide with 2-thenoyl chloride. The use of solid, air-stable 2-pyridylzinc reagents has been developed, offering practical advantages for this type of transformation. las.ac.cnorganic-chemistry.org

Table 2: Overview of Potential Cross-Coupling Strategies for this compound Synthesis

Coupling ReactionPyridine PrecursorThiophene (B33073) PrecursorCatalyst
Suzuki-Miyaura4-Pyridylboronic acid2-Thenoyl chloridePalladium
Stille4-(Tributylstannyl)pyridine2-Thenoyl chloridePalladium
Negishi4-Pyridylzinc halide2-Thenoyl chloridePalladium or Nickel

Chemo- and Regioselective Synthesis Approaches

Achieving the desired connectivity in this compound requires precise control over the regioselectivity of the bond-forming reactions.

Friedel-Crafts Acylation: While Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings, its application to pyridine is challenging. The electron-deficient nature of the pyridine ring and the propensity of the Lewis acid catalyst to coordinate with the nitrogen atom deactivate the ring towards electrophilic substitution.

However, a viable alternative involves the Friedel-Crafts acylation of thiophene with an isonicotinoyl derivative. Thiophene is highly activated towards electrophilic substitution and undergoes acylation preferentially at the 2-position. echemi.comgoogle.comstackexchange.comresearchgate.net This high regioselectivity makes the reaction of thiophene with isonicotinoyl chloride or a related activated derivative a promising chemo- and regioselective route to this compound. The use of zinc chloride as a catalyst has been shown to be effective in the acylation of thiophenes, overcoming some of the difficulties associated with other Lewis acids. google.com

Minisci-Type Reactions: The Minisci reaction is a radical-based method for the alkylation and acylation of electron-deficient heterocycles. While it is a powerful tool for introducing substituents at the 2- and 4-positions of pyridine, its direct application for the introduction of a thenoyl group has not been extensively reported. nih.govnih.govchemrxiv.org However, advancements in Minisci-type reactions may offer future possibilities for the direct C-H acylation of pyridine with a suitable thenoyl radical precursor.

Synthesis of Structurally Modified this compound Derivatives

The synthesis of derivatives of this compound allows for the fine-tuning of its chemical and physical properties. This can be achieved by modifying either the pyridine or the thenoyl moiety of the parent compound.

Functionalization of the Pyridine Nucleus

The pyridine ring of this compound can be functionalized through various electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of both the nitrogen atom and the thenoyl group, the pyridine ring is highly deactivated towards electrophilic attack. Reactions such as nitration and halogenation require harsh conditions and typically proceed at the 3- and 5-positions. quimicaorganica.orgstudylib.net The nitration of pyridine itself generally gives low yields of 3-nitropyridine. researchgate.net However, the use of pyridine N-oxides can facilitate electrophilic substitution, particularly at the 4-position. oc-praktikum.de For instance, the nitration of pyridine-N-oxide yields 4-nitropyridine-N-oxide, which can then be deoxygenated. oc-praktikum.de

Halogenation: Selective halogenation of pyridines can be challenging. However, methods have been developed for the 4-selective halogenation of pyridines via the formation of phosphonium (B103445) salts. nih.govchemrxiv.orgresearchgate.net Another approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve 3-selective halogenation. chemrxiv.org For pyridine N-oxides, highly regioselective halogenation at the 2-position can be achieved under mild conditions. nih.gov

Table 3: Potential Functionalization Reactions of the Pyridine Ring in this compound

ReactionReagentsExpected Position of Substitution
NitrationFuming HNO₃ / H₂SO₄3-position
Nitration (via N-oxide)Fuming HNO₃ / H₂SO₄ on N-oxide4-position
HalogenationHalogenating agent / Lewis acid3-position
4-HalogenationPhosphine reagents / Halide source4-position

Modifications of the Thenoyl Moiety

The thenoyl part of the molecule, comprising the thiophene ring and the carbonyl group, offers several avenues for structural modification.

Electrophilic Substitution on the Thiophene Ring: The thiophene ring is significantly more reactive towards electrophilic substitution than the pyridine ring in this compound. The carbonyl group is a deactivating, meta-directing group, while the sulfur atom is an activating, ortho-para directing group. The interplay of these effects generally directs incoming electrophiles to the 5-position of the thiophene ring. researchgate.net Halogenation, such as bromination, would be expected to occur selectively at this position.

Reactions of the Carbonyl Group: The carbonyl group in this compound can undergo a variety of standard carbonyl reactions. Reduction of the ketone to a secondary alcohol can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). stackexchange.comwikipedia.orglibretexts.orgsavemyexams.com Sodium borohydride is a milder reducing agent that would selectively reduce the ketone in the presence of less reactive carbonyl functionalities. stackexchange.comsavemyexams.com Further reactions of the resulting alcohol, such as oxidation or conversion to a leaving group, would allow for additional derivatization.

Table 4: Potential Modifications of the Thenoyl Moiety in this compound

Reaction TypeReagentsExpected Product
Electrophilic HalogenationBr₂, FeBr₃4-(5-Bromo-2-thenoyl)pyridine
Carbonyl ReductionNaBH₄, MeOH(4-Pyridyl)(thiophen-2-yl)methanol

Synthesis of Fused Heterocyclic Systems Incorporating this compound Motifs

The this compound framework, which combines a pyridine ring with a thiophene ring through a carbonyl linker, serves as a valuable scaffold for the synthesis of more complex, fused heterocyclic systems. Research has focused on utilizing thienopyridine precursors, which are structurally related to the core of this compound, to construct fused pyrimidine (B1678525) rings, leading to compounds like pyridothienopyrimidines.

A primary strategy involves starting with 3-aminothieno[2,3-b]pyridine derivatives. These intermediates can be cyclized with various reagents to form the desired fused systems. For example, condensation of 3-aminothieno[2,3-b]pyridine-2-carbonitriles with triethyl orthoformate yields methanimidate derivatives. researchgate.net Subsequent treatment of these intermediates with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines. researchgate.net

Another approach utilizes ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a key starting material. researchgate.net Reaction of this amino ester with phenylisothiocyanate produces a thiourea (B124793) derivative, which can then be cyclized under different conditions to yield various pyridothienopyrimidine derivatives. researchgate.net These derivatives can serve as versatile intermediates for the preparation of further fused systems, such as pyrido[4',3':4,5]thieno[2,3-d]triazolo[1,5-a]pyrimidines. researchgate.net

The following table summarizes representative synthetic routes to fused systems based on thienopyridine motifs.

Starting MaterialReagentsResulting Fused SystemReference
3-Aminothieno[2,3-b]pyridine-2-carbonitriles1. Triethyl orthoformate 2. Hydrazine hydrate3-Amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines researchgate.net
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylatePhenylisothiocyanatePyridothienopyrimidine derivatives researchgate.net
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrileEthyl acetoacetate, Acetic anhydride, Formic acid, Urea, or ThioureaPyrido[2,3-d]pyrimidine derivatives nih.gov
Aminothieno[2,3-b]pyridine-2-carboxamideTriethyl orthoformatePyrimidine-4(3H)-one derivative researchgate.net

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving yields. Investigations have focused on identifying key intermediates and understanding the influence of catalysts and reaction conditions.

Elucidation of Reaction Intermediates

The synthesis of pyridine and its fused derivatives often proceeds through a series of transient species. While direct mechanistic studies on this compound are not extensively detailed in the provided results, plausible intermediates can be inferred from related syntheses.

In multi-component reactions designed to form highly substituted pyridin-4-ol derivatives, a plausible mechanism involves the initial reaction of a lithiated alkoxyallene with a nitrile. chim.it Protonation of the resulting adduct generates an iminium ion, a key electrophilic intermediate. chim.it Subsequent intramolecular reactions can lead to intermediates such as a dienol, which undergoes an aldol-type addition and dehydration to form the final pyridin-4-one ring system. chim.it

In the construction of fused pyridothienopyrimidines, specific intermediates have been identified. The reaction of an aminothienopyridine with triethyl orthoformate proceeds through a corresponding ethoxymethyleneamino intermediate. researchgate.net Similarly, the reaction with phenylisothiocyanate affords a stable thiourea derivative that serves as the direct precursor for the cyclization step. researchgate.net These identified intermediates are critical for understanding the reaction pathway and for designing new synthetic strategies.

Role of Catalysis in Synthetic Efficiency

Catalysis is fundamental to enhancing the efficiency, selectivity, and scope of synthetic pathways leading to pyridine-containing heterocycles. Transition metal catalysts are particularly prominent in this field.

Copper catalysts, for instance, have been effectively used in tandem reactions to produce sulfonamide pyrimidine derivatives with high yields. mdpi.com Copper(II) triflate has also been shown to efficiently catalyze the synthesis of 2,4-disubstituted pyrimidines from propargyl alcohols and amidines, proceeding through a proposed propargyl cation intermediate. mdpi.com

Palladium catalysts play a different but equally important role. In domino cyclization-oxidative aromatization approaches, a bifunctional catalyst like Pd/C on K-10 montmorillonite (B579905) clay can be used. The solid acid component facilitates the initial cyclization, while the palladium center dehydrogenates the dihydropyridine (B1217469) intermediate to yield the final aromatic pyridine product. organic-chemistry.org

The table below highlights the role of various catalysts in the synthesis of related heterocyclic systems.

CatalystReaction TypeRole in Enhancing EfficiencyReference
Copper(II) triflate[3+3] Addition / CyclizationEfficiently synthesizes 2,4-disubstituted pyrimidines from propargyl alcohols. mdpi.com
Phosphoramidite-Rhodium complexEnantioselective [4+2] CycloadditionAchieves high enantioselectivity in the formation of pyrimidinones (B12756618). mdpi.com
Palladium on Carbon (Pd/C) / K-10 MontmorilloniteDomino Cyclization-Oxidative AromatizationActs as a bifunctional catalyst for cyclization and subsequent dehydrogenation to form pyridines. organic-chemistry.org
CopperTandem ReactionCatalyzes the formation of sulfonamide pyrimidine derivatives in high yields. mdpi.com

Stereochemical Control in Derivative Synthesis

Achieving stereochemical control, particularly in the synthesis of chiral derivatives, is a significant challenge in modern organic synthesis. While specific examples involving derivatives of this compound are not detailed in the search results, general strategies from related heterocyclic chemistry offer valuable insights.

One successful approach is the use of chiral catalysts in cycloaddition reactions. For instance, an enantioselective rhodium-catalyzed [4+2] cycloaddition has been developed for the synthesis of pyrimidinones from α,β-unsaturated imines and isocyanates. mdpi.com This method, utilizing a phosphoramidite–Rh complex, yields products with high enantioselectivity, demonstrating that chiral transition metal complexes can effectively control the stereochemical outcome of reactions that form heterocyclic rings. mdpi.com Such strategies could potentially be adapted for the synthesis of chiral derivatives incorporating the this compound scaffold, representing an important avenue for future research.

Advanced Structural Characterization of 4 2 Thenoyl Pyridine and Its Complexes

Spectroscopic Analysis for Fine Structural Elucidation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms and bonds within a molecule. For 4-(2-Thenoyl)pyridine, a combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of its structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NOESY, HMBC)

High-resolution NMR spectroscopy is a cornerstone for determining the connectivity and spatial arrangement of atoms in a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from the known values for its constituent pyridine (B92270) and thiophene (B33073) rings.

¹H and ¹³C NMR: The ¹H NMR spectrum would show distinct signals for the protons on both the pyridine and thiophene rings. The protons on the pyridine ring are typically found in the aromatic region (δ 7.0-9.0 ppm). Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom. The carbon atoms in the pyridine ring, for instance, exhibit characteristic shifts that are influenced by the electronegativity of the nitrogen atom. testbook.com For unsubstituted pyridine, the chemical shifts are approximately 150 ppm for C2/C6, 124 ppm for C3/C5, and 136 ppm for C4. testbook.comchemicalbook.com The attachment of the electron-withdrawing 2-thenoyl group at the 4-position would be expected to further influence these shifts.

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Pyridine

Carbon AtomChemical Shift (δ ppm)
C2150
C3124
C4136
C5124
C6150
Note: Values are approximate and for unsubstituted pyridine. testbook.com

2D NMR Techniques: Two-dimensional NMR experiments like 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would offer deeper structural insights.

2D-NOESY identifies atoms that are close in space, revealing through-space correlations. For this compound, this could confirm the spatial proximity between protons on the pyridine ring and those on the thiophene ring, helping to define the molecule's preferred conformation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the bonding characteristics within a molecule by measuring its vibrational modes. abdn.ac.ukresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A prominent band would be the C=O (carbonyl) stretching vibration, typically observed in the region of 1650-1700 cm⁻¹. Additionally, vibrations corresponding to the C=C and C=N bonds within the aromatic pyridine ring would appear in the 1400-1650 cm⁻¹ range. pw.edu.pl C-H stretching vibrations from the aromatic rings are expected above 3000 cm⁻¹. pw.edu.pl The presence of the thiophene ring would also contribute unique vibrational bands.

Interactive Data Table: Expected IR Absorption Regions for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch> 3000
Carbonyl C=OStretch1650 - 1700
Aromatic C=C / C=NRing Stretch1400 - 1650
Note: These are general ranges and specific values can vary.

Mass Spectrometry (MS) for Molecular Fragmentation Patterns and Isotopic Signatures

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.gov The molecular weight of this compound is 189.24 g/mol . riekemetals.com

Upon ionization in a mass spectrometer, this compound would form a molecular ion (M⁺) with an m/z value corresponding to its molecular weight. This energetically unstable ion would then break apart into smaller, characteristic fragment ions. nih.gov Expected fragmentation pathways could include:

Cleavage at the bond between the carbonyl group and the pyridine ring, leading to a pyridyl cation and a thenoyl radical (or vice-versa).

Cleavage at the bond between the carbonyl group and the thiophene ring, resulting in a thenoyl-pyridine cation.

Loss of carbon monoxide (CO) from the molecular ion.

The resulting mass spectrum serves as a molecular "fingerprint," with the molecular ion peak confirming the compound's identity and the fragmentation pattern providing evidence for its structural components. For example, the mass spectrum of pyridine itself shows a prominent molecular ion peak at m/z = 79. nist.govnih.gov

X-ray Diffraction Studies for Solid-State Architectures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction of this compound Crystalline Forms

Crystallographic Analysis of Metal Complexes and Supramolecular Assemblies

Furthermore, this compound can act as a building block in supramolecular assemblies. Non-covalent interactions, such as hydrogen bonds (if suitable functional groups are present) and π-π stacking between the aromatic rings, can direct the self-assembly of molecules into larger, well-defined structures like one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.gov Crystallographic analysis of these assemblies provides critical insights into the forces governing their formation and their resulting material properties. For instance, studies on related pyridine-carboxamide systems have revealed how molecules arrange in tubular structures or planar sheets depending on their substitution. nih.gov

Interactive Data Table: Common Coordination Geometries in Metal-Pyridine Complexes

Coordination NumberGeometryExample Metal Ions
2LinearAg⁺
4TetrahedralZn²⁺, Co²⁺
4Square PlanarNi²⁺, Pd²⁺, Pt²⁺
6OctahedralRu²⁺, Mn²⁺, Fe²⁺
Note: This table shows common geometries observed for complexes with pyridine-type ligands. wikipedia.orgnih.govnih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent intermolecular interactions, which govern the packing of molecules. For a molecule like this compound, which contains both a pyridine and a thiophene ring, several types of interactions would be expected to play a crucial role in its crystal packing. These include hydrogen bonds, π-π stacking, and other weak interactions.

Hydrogen Bonding: The nitrogen atom of the pyridine ring in this compound is a potential hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, such as co-crystallized solvent molecules (e.g., water, alcohols) or in the formation of co-crystals with molecules bearing O-H or N-H groups, strong O-H···N or N-H···N hydrogen bonds would likely be a dominant feature of the crystal packing. Furthermore, weaker C-H···O and C-H···N interactions, involving the carbonyl oxygen and the aromatic rings, are also expected to contribute to the stability of the crystal lattice. In metal complexes, coordinated solvent molecules or counter-ions can also participate in extensive hydrogen-bonding networks.

Crystal Packing in Metal Complexes: Upon coordination to a metal center, the crystal packing can become significantly more complex. The geometry of the coordination complex, the nature of the counter-ions, and the presence of solvate molecules all introduce new possibilities for intermolecular interactions. For instance, in copper(II) complexes of 4-benzoylpyridine, a related compound, C-H···π interactions, C-H···O, and C-H···S hydrogen bonds, along with π-π interactions, have been observed to create three-dimensional supramolecular structures. Similarly, in zinc(II) complexes with pyridine-derived ligands, π-π stacking and intermolecular hydrogen bonds can lead to the formation of infinite two-dimensional networks.

To provide a definitive and detailed analysis for this compound, experimental determination of its crystal structure through single-crystal X-ray diffraction is necessary. Such a study would provide precise data on bond lengths, bond angles, and intermolecular distances, allowing for a complete characterization of its crystal packing and supramolecular assembly.

Computational and Theoretical Investigations of 4 2 Thenoyl Pyridine

Electronic Structure and Reactivity Predictions

The electronic landscape of a molecule dictates its chemical behavior. For 4-(2-Thenoyl)pyridine, which combines an electron-withdrawing pyridine (B92270) ring with a thenoyl group, computational methods can elucidate the distribution of electrons and identify sites susceptible to chemical reactions.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and optimized geometry of molecules. A typical DFT study on this compound would involve calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), to predict its ground state properties.

These calculations would yield precise values for bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Key thermodynamic properties such as total energy, enthalpy, and Gibbs free energy in the ground state would also be determined. For a molecule with two aromatic rings connected by a ketone linker, DFT is crucial for establishing the most stable rotational conformation (the dihedral angle between the pyridine and thiophene (B33073) rings).

Table 1: Predicted Ground State Properties of this compound (Illustrative) This table is illustrative as specific research data for this compound is not available.

Parameter Predicted Value
Optimized Energy (Hartree) Value
Dipole Moment (Debye) Value
C=O Bond Length (Å) Value
Pyridine-Ketone Dihedral Angle (°) Value

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding a molecule's ability to donate or accept electrons.

An FMO analysis of this compound would reveal the localization of the HOMO and LUMO. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For this compound, it would be expected that the LUMO is distributed over the electron-deficient pyridine ring and the carbonyl group, while the HOMO may have significant contributions from the more electron-rich thiophene ring.

Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative) This table is illustrative as specific research data for this compound is not available.

Orbital Energy (eV) Primary Localization
HOMO Value Thiophene ring, Carbonyl oxygen
LUMO Value Pyridine ring, Carbonyl carbon

| HOMO-LUMO Gap (ΔE) | Value | N/A |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The map is colored to show different electrostatic potential values: red typically indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic attack.

For this compound, an MEP map would likely show a strong negative potential (red) around the nitrogen atom of the pyridine ring and the carbonyl oxygen, identifying these as primary sites for protonation or hydrogen bonding. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the pyridine ring.

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations describe static properties, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. This provides a dynamic picture of molecular behavior, which is essential for understanding conformational flexibility and interactions with the environment, such as solvents.

MD simulations can explore the conformational landscape of this compound in solution. The key flexible bond is the one connecting the two aromatic rings through the carbonyl group. An MD simulation would track the rotation around these bonds over nanoseconds, revealing the most populated conformations and the energy barriers between them. This analysis provides insight into the molecule's flexibility and the average shape it adopts in a given environment, which is crucial for understanding its potential interactions with biological receptors or its packing in a solid state.

The properties and behavior of a molecule can be significantly altered by its solvent environment. MD simulations are an effective tool for studying these solvent effects explicitly. By simulating a single this compound molecule within a box of solvent molecules (e.g., water or an organic solvent), researchers can analyze how the solvent influences its conformation and electronic properties.

Such simulations would reveal the formation of hydrogen bonds between solvent molecules and the solute's nitrogen or oxygen atoms. The analysis of radial distribution functions would quantify the structuring of the solvent around different parts of the molecule. This information is critical for understanding solubility, reaction kinetics in solution, and how the solvent environment modulates the molecule's reactivity.

In Silico Modeling of Molecular Interactions

In silico modeling, which uses computer simulations to study molecular behavior, is a cornerstone of modern chemical research. It provides insights into interactions that are often difficult to observe experimentally. However, specific studies applying these techniques to this compound are not found in the reviewed literature.

Ligand-Target Binding Affinity Predictions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug discovery to predict the binding affinity and mode of a ligand to the active site of a protein. It allows researchers to screen virtual libraries of compounds against a biological target to identify potential drug candidates.

Despite the utility of this method for pyridine-containing compounds in medicinal chemistry, no specific molecular docking studies detailing the ligand-target binding affinity of this compound have been published. Research on related pyridine derivatives has utilized molecular docking to explore their potential as inhibitors for various enzymes, but these findings cannot be directly extrapolated to this compound.

Simulation of Supramolecular Assembly Formation

Supramolecular chemistry involves the study of chemical systems made up of a discrete number of molecules. Computer simulations, particularly molecular dynamics, are powerful tools for investigating how these molecules self-assemble into larger, ordered structures. These simulations can reveal the thermodynamic and kinetic factors that govern the formation of complex architectures like nanotubes, vesicles, and sheets.

There are no available simulation studies that specifically model the formation of supramolecular assemblies from this compound. While research exists on the self-assembly of other bipyridine and macrocyclic compounds, the unique electronic and steric properties of the 2-thenoyl group would necessitate a dedicated study to understand its influence on supramolecular organization.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to define chemical concepts such as atoms, bonds, and molecular structure. QTAIM analysis is particularly useful for characterizing weak non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial in supramolecular chemistry and crystal engineering. The theory identifies bond critical points (BCPs) in the electron density, and the properties at these points provide quantitative information about the nature and strength of the interactions.

A search of the scientific literature did not yield any studies that have performed a QTAIM analysis on this compound or its co-crystals. Such an analysis would provide valuable insight into the specific intramolecular and intermolecular non-covalent interactions that dictate its properties, but this research has not yet been reported. The application of QTAIM has been demonstrated for various other molecular systems to analyze interactions, but specific data for this compound is absent.

Coordination Chemistry of 4 2 Thenoyl Pyridine

Ligand Design Principles and Chelation Properties

The coordination behavior of 4-(2-Thenoyl)pyridine is dictated by the interplay of its donor atom characteristics, inherent flexibility, and the electronic influence of its constituent rings.

Donor Atom Characteristics and Ligand Flexibility

This compound presents two primary donor atoms for coordination with metal ions: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. The pyridine nitrogen acts as a strong sigma-donor, a characteristic feature of N-heterocyclic ligands. The carbonyl oxygen, on the other hand, offers a potential coordination site that allows for chelation, forming a stable five-membered ring with a coordinated metal center.

Influence of Substituents on Coordination Modes

The thenoyl group at the 4-position of the pyridine ring significantly influences the ligand's electronic properties and, consequently, its coordination modes. The electron-withdrawing nature of the carbonyl group can modulate the basicity of the pyridine nitrogen, affecting the strength of the metal-ligand bond.

Furthermore, the steric bulk of the thenoyl group can play a crucial role in determining the final structure of the coordination compound. The presence of substituents on either the pyridine or the thiophene (B33073) ring can introduce further steric hindrance or electronic effects, leading to variations in coordination geometry and the potential for the formation of different isomers. These substituent effects can be strategically employed to tune the properties of the resulting metal complexes for specific applications.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their composition and structure.

Synthesis of Transition Metal Complexes (e.g., Zn(II), Ni(II), Co(II), Pt(II), Ru(II))

Complexes of this compound with a range of transition metals have been synthesized, often by direct reaction of the ligand with metal halides or acetates in alcoholic solutions.

For instance, the synthesis of a Zn(II) complex can be achieved by reacting this compound with zinc chloride in a suitable solvent. Similarly, Ni(II) and Co(II) complexes can be prepared using their respective chloride or nitrate salts. journalononcology.org The synthesis of these complexes is often straightforward, yielding crystalline products suitable for structural analysis.

The synthesis of Pt(II) complexes with pyridine-based ligands often involves the reaction of a suitable platinum precursor, such as K₂PtCl₄, with the ligand. These reactions can lead to the formation of square planar complexes, a common geometry for Pt(II).

Ru(II) complexes with polypyridyl ligands are of significant interest for their photophysical and catalytic properties. The synthesis of Ru(II) complexes of this compound can be accomplished by reacting a ruthenium precursor, like RuCl₃·xH₂O or a pre-synthesized Ru(II) starting material, with the ligand, often under reflux conditions.

The characterization of these complexes typically involves elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. In IR spectra, a shift in the C=O stretching frequency of the thenoyl group upon coordination is a key indicator of the involvement of the carbonyl oxygen in bonding to the metal center. Changes in the vibrational modes of the pyridine ring also provide evidence of coordination through the nitrogen atom.

Table 1: Spectroscopic Data for Selected Transition Metal Complexes with Pyridine-based Ligands

ComplexMetal IonKey IR Bands (cm⁻¹)¹H NMR Shifts (ppm, selected)
Generic Pyridine ComplexZn(II)ν(C=O) shift, Pyridine ring vibrationsDownfield shift of pyridine protons
Generic Pyridine ComplexNi(II)ν(C=O) shift, Pyridine ring vibrationsParamagnetically shifted and broadened signals
Generic Pyridine ComplexCo(II)ν(C=O) shift, Pyridine ring vibrationsParamagnetically shifted and broadened signals
Generic Pyridine ComplexPt(II)ν(C=O) shift, Pyridine ring vibrationsDownfield shift of pyridine protons
Generic Pyridine ComplexRu(II)ν(C=O) shift, Pyridine ring vibrationsComplex splitting patterns due to coordination

Note: Specific data for this compound complexes is limited in the literature. The data presented is generalized based on the behavior of similar pyridine-based ligands.

Formation of Polynuclear and Polymeric Coordination Compounds

The bifunctional nature of this compound, with its pyridine nitrogen and thenoyl oxygen donor sites, makes it a suitable building block for the construction of polynuclear and polymeric coordination compounds. When the ligand bridges between two or more metal centers, extended one-, two-, or three-dimensional structures can be formed.

The formation of these extended structures is influenced by several factors, including the metal-to-ligand ratio, the coordination geometry of the metal ion, the nature of the counter-anions, and the presence of solvent molecules that can act as co-ligands or participate in hydrogen bonding interactions. The flexibility of the ligand allows it to adopt conformations that facilitate the formation of these intricate networks. For instance, coordination polymers with chain-like or layered structures have been observed with related pyridine-based ligands.

Catalytic Applications Involving 4 2 Thenoyl Pyridine

Mechanistic Studies of Catalytic Cycles

Characterization of Catalytically Active Species and Intermediates

There is currently no specific information available in the scientific literature detailing the characterization of catalytically active species or intermediates derived from 4-(2-thenoyl)pyridine. Research on related pyridine-containing ligands demonstrates that characterization techniques such as X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy are commonly used to identify the structure and bonding within metal-ligand complexes that may serve as catalysts. However, application of these methods to catalytic systems involving this compound has not been reported.

Computational Modeling of Catalytic Pathways

A search for computational studies, such as those using Density Functional Theory (DFT), to model the catalytic pathways involving this compound did not yield any specific results. While DFT and other computational methods are powerful tools for elucidating reaction mechanisms, calculating transition state energies, and predicting catalyst performance, this type of research has not been published for catalytic systems explicitly utilizing this compound.

Catalyst Regeneration and Reusability Studies

No studies detailing the regeneration or reusability of catalysts based on this compound were found. Research into catalyst stability, deactivation mechanisms, and methods for regeneration is crucial for practical applications, but this area remains unexplored for the specified compound.

Supramolecular Chemistry and Materials Science Applications

Molecular Recognition and Self-Assembly Processes

Molecular recognition and self-assembly are fundamental processes in supramolecular chemistry, where molecules spontaneously organize into well-defined structures through non-covalent interactions. The structure of 4-(2-Thenoyl)pyridine contains key features—a hydrogen bond accepting pyridine (B92270) nitrogen, an electron-rich thiophene (B33073) ring, and a polar carbonyl group—that dictate its behavior in these processes.

The assembly of this compound in the solid state is governed by a combination of directional hydrogen bonds and weaker, but significant, π-stacking interactions. The nitrogen atom in the pyridine ring acts as a primary hydrogen bond acceptor. This allows it to form robust connections with hydrogen bond donor molecules, a common strategy in the formation of co-crystals and other molecular solids. nih.gov

Interaction TypeParticipating Groups on this compoundPotential Interacting Partners
Hydrogen Bonding Pyridine Nitrogen (Acceptor), Carbonyl Oxygen (Acceptor)Carboxylic acids, phenols, amides (Donors)
π-π Stacking Pyridine Ring, Thiophene RingOther aromatic molecules, electron-poor or electron-rich rings
C—H···O/N Interactions Aromatic C-H bondsCarbonyl Oxygen, Pyridine Nitrogen
C—H···π Interactions Aromatic C-H bondsPyridine or Thiophene rings of adjacent molecules

The specific non-covalent interactions formed by this compound direct its assembly into architectures of varying dimensionality.

1D Architectures: Through strong and directional interactions, such as a hydrogen bond between the pyridine nitrogen and a complementary donor on a co-former molecule, this compound can form linear chains or ribbons. nih.gov For example, co-crystallization with a dicarboxylic acid could lead to an alternating chain where the acid's two donor groups link successive pyridine rings.

2D Architectures: The extension of these structures into two dimensions can be achieved when weaker interactions, like C—H···O or π-stacking, link parallel 1D chains together. nih.gov This creates layered or sheet-like structures. The combination of multiple interaction types allows for the programmed assembly of these more complex architectures. nih.gov

3D Architectures: A three-dimensional network arises when 2D layers are interconnected. This can occur through π-stacking interactions between the layers or if the chosen molecular components have geometries that promote connections in multiple directions, leading to a robust 3D framework.

The predictability of these assemblies relies on the concept of "supramolecular synthons," which are robust and reliable patterns of intermolecular interactions that can be used to build larger structures. rsc.org

In the context of host-guest chemistry, this compound can function as a guest molecule, fitting into the cavity of a larger host macrocycle. Its size, shape, and ability to form non-covalent interactions would determine its affinity for a particular host. mdpi.com The interactions could involve hydrogen bonding with the host's interior surface or cation-π interactions if the guest becomes protonated.

Conversely, this compound can be part of a self-assembled host framework. For instance, multiple molecules could coordinate around a central metal ion or assemble through hydrogen bonds to form a cavity capable of encapsulating smaller guest molecules or ions. nih.gov The design of such systems depends on the precise geometric and chemical complementarity between the host assembly and the intended guest.

Crystal Engineering of this compound Containing Solids

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. globalresearchonline.net For this compound, this involves selecting appropriate co-formers and synthesis conditions to guide its assembly into specific crystal lattices.

The primary strategy for controlling the solid-state architecture of this compound is co-crystallization. nih.gov This involves combining it with a second molecule (a co-former) that has complementary functional groups. The design principles are based on the hierarchy of intermolecular interactions:

Strong Hydrogen Bonds: The most reliable design element is the formation of strong, directional hydrogen bonds. Selecting co-formers with robust hydrogen bond donor groups (e.g., carboxylic acids, phenols) to interact with the pyridine nitrogen is a primary strategy. nih.gov

Weaker Interactions: Secondary control over the crystal packing can be achieved by considering weaker interactions like π-stacking, C-H···O, and C-H···π bonds. The choice of co-former can influence these interactions to guide the arrangement of the primary hydrogen-bonded motifs into 1D, 2D, or 3D structures. nih.gov

Stoichiometry and Geometry: The shape of the co-former and the stoichiometric ratio of the components are critical. A linear dicarboxylic acid might promote 1D chains, while a more complex, multi-functional co-former could lead to intricate 3D networks.

By applying these principles, it is possible to design new solid forms of materials with potentially modified physicochemical properties, such as solubility or stability. globalresearchonline.net

The final structure and quality of a crystalline solid are highly dependent on the conditions under which it is formed. For this compound and its co-crystals, key synthesis variables include the choice of solvent, the rate of crystallization, and temperature.

Solvent: The polarity of the solvent can influence which intermolecular interactions are favored during nucleation and growth. Solvents that strongly interact with the solute molecules may inhibit certain supramolecular synthons from forming. researchgate.net

Crystallization Method: Slow evaporation of a solvent is a common technique that allows for the gradual formation of large, high-quality single crystals by maintaining a state of low supersaturation. researchgate.netnih.gov In contrast, rapid precipitation or cooling can lead to smaller, less ordered crystals or even different polymorphic forms.

Temperature: Temperature affects both the solubility of the components and the kinetics of crystal growth. Controlling the temperature profile (e.g., slow cooling) is a fundamental method for controlling crystal size and quality. researchgate.net

These factors collectively determine the crystal's morphology (its external shape) and can sometimes lead to the formation of different crystal packing arrangements known as polymorphs.

Synthesis ParameterInfluence on Crystal GrowthPotential Outcome
Solvent Choice Affects solubility and mediates intermolecular interactions.Different polymorphs, variations in crystal habit.
Evaporation Rate Controls the degree of supersaturation.Slow evaporation yields larger, higher-quality crystals; rapid evaporation yields smaller crystals. researchgate.net
Temperature Influences solubility, nucleation rate, and growth kinetics.Control over crystal size and prevention of unwanted phases. researchgate.net
Stoichiometric Ratio Determines the composition of the resulting co-crystal.Formation of the desired multi-component solid.

Applications in Advanced Materials

The unique molecular architecture of this compound, which combines an electron-deficient pyridine ring with an electron-rich thiophene ring, makes it a valuable building block in materials science. This structure provides versatile coordination sites through the pyridine nitrogen and the ketone oxygen, allowing it to act as a bidentate ligand for a wide array of metal ions. The inherent π-conjugated system and the potential for intramolecular charge transfer between the two heterocyclic rings are key to its applications in advanced materials, particularly in the fields of organic electronics and the construction of complex supramolecular structures. taylorfrancis.comrsc.org

Organic Electronic Materials and Optoelectronic Properties

The integration of pyridine and thiophene moieties within a single conjugated molecule has been a successful strategy for developing novel organic functional materials. taylorfrancis.comrsc.org Such materials are of significant interest for applications in flexible displays, solid-state lighting, and organic solar cells. taylorfrancis.com The electronic properties of these systems can be finely tuned by modifying the molecular structure, and the donor-acceptor (D-A) nature of the thiophene-pyridine linkage in this compound is central to its optoelectronic behavior.

Density functional theory (DFT) calculations on related pyridine-thiophene oligomers have shown that these molecules often adopt stable helical ground-state structures. rsc.org The optoelectronic properties are heavily influenced by this geometry. The absorption spectra of these helical oligomers are characterized by multiple electronic transitions. rsc.org Studies on similar push-pull molecules, such as 4,7-dithien-2-yl-2,1,3-benzothiadiazole, reveal that upon photoexcitation, rapid intramolecular charge transfer occurs, often assisted by planarization of the thiophene rings. rsc.org This relaxation process is responsible for the large Stokes shifts observed in these types of compounds. rsc.org The photophysical properties, including absorption and emission wavelengths, are also highly sensitive to the solvent environment. rsc.org

Complexes incorporating ligands with pyridine and other heterocyclic units have been investigated for their photophysical properties. For example, ruthenium(II) polypyridyl complexes featuring extended π-systems show characteristic absorption bands in the visible region and are studied for their potential in light-driven charge accumulation. db-thueringen.de Similarly, the luminescence of lanthanide complexes is often enhanced through an "antenna effect," where an organic ligand like thenoyltrifluoroacetone (a related β-diketone) absorbs light and efficiently transfers the energy to the metal center, resulting in strong, characteristic lanthanide emission. arxiv.org This principle is fundamental to the development of luminescent materials for applications such as OLEDs and sensors. arxiv.orgrsc.org

PropertyObservation in Thiophene-Pyridine SystemsReference
Molecular Structure Often form stable helical conformers in oligomers. rsc.org
Excited State Dynamics Exhibit intramolecular charge transfer (ICT) upon excitation. rsc.org
Stokes Shift Large Stokes shifts are common, influenced by solvent polarity and structural relaxation. rsc.org
Absorption Spectra Characterized by multiple electronic transitions, including π→π* and n→π*. nih.gov rsc.orgnih.gov
Luminescence Can sensitize lanthanide emission effectively (antenna effect). arxiv.orgrsc.org
Quantum Yield Fluorescence quantum yield can be high, especially in a solid matrix where non-radiative decay is suppressed. rsc.org rsc.org

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a versatile ligand has been exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional networks with potential applications in gas storage, catalysis, and sensing. researchgate.netresearchgate.net

The pyridine nitrogen and carbonyl oxygen of this compound can chelate to a single metal center or bridge between multiple metal centers, facilitating the formation of extended structures. Ligands containing pyridine-dicarboxylate or similar functionalities have been shown to react with various metal ions, including transition metals (Cu(II), Zn(II), Cd(II)) and lanthanides (Nd(III), Gd(III)), to produce a diverse range of network topologies. researchgate.netrsc.orgnih.gov The final structure—be it a 1D chain, a 2D grid, or a 3D framework—is influenced by factors such as the coordination preference of the metal ion, the reaction conditions (e.g., temperature, solvent), and the presence of other coordinating species. researchgate.netnih.govrsc.org

For instance, pyridine-2,6-dicarboxylic acid, a related ligand, forms 1D, 2D, or 3D MOFs with Cu(II) depending on the nature of the spacer ligand used. researchgate.net Similarly, Zn(II) and pyridine-2,5-dicarboxylate (B1236617) linkers have been used to synthesize novel MOFs with permanent porosity capable of hydrogen uptake. researchgate.net Lanthanide ions, with their high coordination numbers and flexible coordination geometries, readily form complexes with pyridine-containing ligands. ias.ac.insci-hub.stmdpi.com The resulting lanthanide-based MOFs are particularly interesting for their luminescent properties, which can be utilized for applications like chemical sensing. arxiv.orgrsc.org For example, a luminescent MOF based on a 2-(4-pyridyl)-terephthalic acid ligand has demonstrated high selectivity for detecting acetone (B3395972) through fluorescence quenching. rsc.org

Metal Ion(s)Ligand TypeResulting StructureKey Feature/ApplicationReference(s)
Zn(II)Pyridine-2,5-dicarboxylate3D MOFPermanent porosity, H₂ storage researchgate.net
Cu(II)Pyridine-2,6-dicarboxylate1D, 2D, or 3D MOFsNetwork topology dependent on spacer ligand researchgate.net
Cd(II)2-(4-pyridyl)-terephthalic acid3D FrameworkLuminescent sensing of acetone rsc.org
Zn(II), Cd(II)Pyridine-2,3-dicarboxylic acid2D → 3D interpenetrated networkPhotoluminescence rsc.org
Lanthanides (Ln³⁺)2-Acetylpyridine-2-thenoylhydrazoneCoordination ComplexCoordination number of eight proposed sci-hub.st
Fe(II)4′-pyridyl-2,2′:6′,2′′-terpyridine2D Grid-like Ionic MOFCatalytic hydroboration rsc.org

Hybrid Materials Integration

The concept of molecular hybridization involves combining different structural motifs to create a single molecule with enhanced or novel properties. nih.gov this compound embodies this concept at a fundamental level, merging the distinct electronic characteristics of pyridine and thiophene. This principle extends to the integration of such molecules into larger hybrid material systems.

Pyridine-thiazole hybrid molecules, for example, have been synthesized and evaluated as potential anticancer agents, demonstrating that combining different heterocyclic systems can lead to new functionalities. mdpi.com In materials science, this strategy is employed to create novel functional materials. Covalent organic frameworks (COFs), which are related to MOFs but with purely organic linkages, have been synthesized using pyridine-based building blocks. A 2D COF containing pyridine units has been developed as a high-performance anode material for lithium-ion batteries, where the nitrogen atoms in the framework provide abundant sites for lithium adsorption. rsc.org

Mechanistic and Theoretical Investigations of Biological Interactions

Enzyme Inhibition Mechanisms and Kinetic Studies

Enzyme inhibition is a cornerstone of pharmacology. Understanding how a molecule like 4-(2-Thenoyl)pyridine might inhibit a specific enzyme involves computational predictions of its binding mode and experimental validation of its effect on enzyme kinetics.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in analyzing how a ligand, such as a this compound derivative, might fit into the active site of an enzyme or the binding pocket of a receptor.

Table 1: Examples of Molecular Docking Studies on Pyridine-Containing Compounds This table presents data from related pyridine (B92270) compounds to illustrate the application of molecular docking, as specific data for this compound is not available.

Compound ClassProtein TargetPDB IDKey Interacting Residues (Example)Binding Energy (kcal/mol) (Example)
Thiazolyl Pyridine HybridsEGFR Tyrosine Kinase1M17Met769, Lys721, Asp831-21.98 (for Erlotinib reference)
Pyridine-pyrimidine-2-thiolsCyclooxygenase-1 (COX-1)3KK6Arg120, Tyr355, Ser530Not specified
Pyridine-pyrimidine-2-thiolsCyclooxygenase-2 (COX-2)5IKRArg120, Tyr355, Ser530Not specified
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesCyclin-Dependent Kinase 2 (CDK2)1H1SLys33, Asp145Not specified

Derivation of Inhibition Constants and Kinetic Parameters

Kinetic studies are performed to quantify the potency of an inhibitor and to understand its mechanism of action (e.g., competitive, noncompetitive, or uncompetitive) khanacademy.org. Key parameters derived from these studies include the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme nih.gov.

Studies on other pyridine derivatives provide valuable data points. For example, 2-amino-4-methylpyridine (B118599) was identified as a potent, competitive inhibitor of inducible nitric oxide synthase (NOS II), with an IC50 value of 6 nM nih.gov. The determination of such kinetic constants is critical for comparing the efficacy of different inhibitors and for understanding how structural modifications impact their activity mdpi.com.

Table 2: Examples of Enzyme Inhibition by Pyridine Derivatives This table presents data from related pyridine compounds to illustrate the derivation of kinetic parameters, as specific data for this compound is not available.

CompoundTarget EnzymeInhibition TypeIC50 Value
2-amino-4-methylpyridineInducible NO Synthase (NOS II)Competitive6 nM
Pyridine derivative 7aNitric Oxide (NO) production in macrophagesNot specified76.6 µM
Pyridine derivative 7fNitric Oxide (NO) production in macrophagesNot specified96.8 µM

Molecular Target Interaction Studies

Beyond computational predictions, it is crucial to understand the dynamic and physicochemical nature of the interactions between a ligand and its molecular target, whether it be a protein or a nucleic acid.

The binding of a ligand to a protein is governed by a combination of non-covalent interactions, including hydrophobic contacts, hydrogen bonds, salt bridges, and π-stacking nih.gov. Hydrophobic interactions, where nonpolar surfaces associate to exclude water, are often a primary driving force for binding affinity nih.gov.

Computational methods like Molecular Dynamics (MD) simulations can offer a more detailed view of these interactions than static docking. MD simulates the movement of atoms over time, revealing how the protein and ligand adapt to each other and the stability of their interactions rsc.org. This approach can highlight conformational changes induced by the ligand and identify key residues that maintain the stability of the protein-ligand complex, providing a deeper understanding of the binding mechanism rsc.orgnih.gov.

DNA and its associated enzymes are major targets for therapeutic agents. Topoisomerases are enzymes that manage the topology of DNA during processes like replication and transcription, making them critical targets in cancer therapy wikipedia.org. Topoisomerase inhibitors can act by preventing the enzyme from cleaving DNA or by stabilizing the transient enzyme-DNA complex, which leads to DNA strand breaks and cell death wikipedia.org.

The pyridine scaffold is present in various compounds designed to interact with nucleic acids and associated enzymes. While direct studies on this compound are absent, research on other pyridine-containing molecules, such as certain pyrazole-pyridine hybrids, has explored their potential as topoisomerase I and II inhibitors researchgate.net. The rational design of novel topoisomerase II inhibitors has also involved modifications of scaffolds that can be conceptually related to pyridine structures, aiming to enhance their antitumor activity nih.gov. These studies suggest that the planar aromatic systems within this compound could potentially intercalate between DNA base pairs or interact with the active sites of enzymes like topoisomerases.

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically altering the chemical structure of a compound and assessing the effect of these changes on biological activity. This process helps to identify the key chemical features (pharmacophores) responsible for the compound's effects.

For pyridine derivatives, extensive SAR studies have been conducted. These analyses have shown that the type, number, and position of substituents on the pyridine ring can dramatically influence biological activity nih.govnih.gov. For example, in some series, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) groups has been found to enhance antiproliferative activity, whereas the addition of bulky groups or halogens can be detrimental nih.gov.

Given that this compound contains both a pyridine and a thiophene (B33073) ring, SAR studies would likely explore modifications to both rings. Research on related thienopyridine and dichlorothiophene-pyridine derivatives provides a roadmap for such investigations, highlighting how substitutions on the thiophene and aryl moieties can tune cytotoxic activity against various cancer cell lines researchgate.netmdpi.com.

Table 3: General SAR Findings for Pyridine and Thiophene Derivatives This table summarizes general SAR principles from studies on related compounds.

Structural ModificationGeneral Effect on Activity (Context-Dependent)Reference
Addition of -OMe, -OH, -NH2 groups on pyridine ringOften enhances antiproliferative/biological activity nih.gov
Addition of halogen atoms or bulky groups on pyridine ringOften decreases antiproliferative activity nih.gov
Substitution on aryl group attached to pyridineCan significantly modulate cytotoxicity; electron-withdrawing groups (e.g., -NO2) can increase potency in some series mdpi.com
Substituents at 5- and 6-positions of pyridine ringCritically influence antibacterial potency in certain scaffolds researchgate.net

Identification of Key Structural Motifs for Biological Activity

While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, analysis of its constituent parts and related pyridine-thiophene hybrids allows for the identification of key structural motifs likely essential for biological activity. The core structure consists of a pyridine ring linked to a thiophene ring through a carbonyl group, a combination that merges an electron-deficient heterocycle with an electron-rich one. nih.govnih.gov This fusion creates a distinct scaffold with specific electronic and steric properties. nih.gov

Key structural motifs and their potential roles include:

Pyridine Ring: This nitrogen-containing heterocycle is a common feature in many FDA-approved drugs and is known to participate in hydrogen bonding with biological receptors through its nitrogen atom. nih.gov It often improves pharmacokinetic properties and can be functionalized to modulate activity. nih.gov In structure-activity relationship (SAR) studies of related compounds, the substitution pattern on the pyridine ring is critical for potency. tsijournals.comnih.gov

Carbonyl Linker: The ketone group acts as a rigid linker between the two heterocyclic rings, influencing their spatial orientation. Its oxygen atom can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets, such as the hinge region of kinases.

Relative Orientation: The connection at position 4 of the pyridine ring and position 2 of the thenoyl group dictates a specific three-dimensional geometry. This defined conformation is crucial for fitting into the binding pocket of a target protein. Studies on analogous thieno[2,3-b]pyridine (B153569) derivatives highlight that modifications to the core thienopyridine structure can significantly improve biological potency by optimizing these interactions. nih.govresearchgate.net

In broader studies of pyridine-thiophene hybrids, these motifs collectively contribute to the molecule's ability to interact with various enzymes and receptors, with their importance confirmed through SAR and molecular modeling. mdpi.commdpi.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. japsonline.comjapsonline.com Although no QSAR studies focused specifically on this compound were identified, research on analogous thienopyridine derivatives provides significant insights into the structural features driving activity.

For instance, a 3D-QSAR study was conducted on a series of thienopyridine analogues as inhibitors of IκB kinase subunit β (IKKβ), a therapeutic target for inflammatory diseases and cancer. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov

The statistical significance of these models, which indicates their predictive power, was robust. The CoMFA model yielded a cross-validation coefficient (q²) of 0.671, while the CoMSIA model had a q² of 0.647. nih.gov These values suggest that the models are capable of reliably predicting the biological activity of new compounds in this class. nih.gov

The contour maps generated from these models revealed key structural requirements for enhanced biological activity:

Steric Fields: The models indicated that bulky, sterically favorable groups at certain positions would enhance inhibitory activity.

Electrostatic Fields: The presence of electron-withdrawing groups at specific positions (R4 and R6 in the studied thienopyridine series) was found to be highly favorable for activity. nih.gov This suggests that modulating the electronic properties of the heterocyclic rings is a key strategy for improving potency.

Hydrophobic Fields: The contour analysis also highlighted regions where hydrophobic substituents would be beneficial, indicating the presence of a hydrophobic pocket in the target's binding site. nih.gov

These findings from related thienopyridine structures suggest that a QSAR model for a series of this compound derivatives would likely identify the electronic and steric properties of substituents on both the pyridine and thiophene rings as critical determinants of biological activity.

Table 1: Summary of 3D-QSAR Model Statistics for Thienopyridine Analogues as IKKβ Inhibitors nih.gov
ModelCross-Validation Coefficient (q²)Key Findings from Contour Maps
CoMFA0.671Favors bulky groups in specific steric regions.
CoMSIA0.647Highlights the importance of hydrophobic and electron-withdrawing features for enhanced activity.

Computational Predictions of Bioactivity Profiles

Computational tools are widely used to predict the pharmacokinetic profiles of novel compounds, allowing for the early identification of potential liabilities and guiding compound optimization.

In Silico ADMET Predictions (excluding explicit toxicity profiles)

In silico methods are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. imist.maresearchgate.net For pyridine-thiophene hybrids and related structures, these predictions suggest generally favorable drug-like properties.

Studies on various pyridine and thiophene-containing compounds consistently predict good pharmacokinetic features. imist.maresearchgate.netroyalsocietypublishing.org Analysis of quinoline-1,4-quinone hybrids, for example, showed that most compounds complied with Lipinski's and Veber's rules, suggesting good potential for oral bioavailability. mdpi.com These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com The tested hybrids were predicted to be well-absorbed orally and did not exhibit neurotoxic effects. mdpi.com

For hybrid molecules incorporating pyridine and thiophene moieties, ADMET predictions often indicate:

Absorption: Good intestinal absorption is frequently predicted, which is a prerequisite for oral drug delivery. imist.maresearchgate.net

Distribution: The ability to penetrate biological membranes, including the blood-brain barrier, can be estimated. Pyridine-based compounds are often noted for their potential to penetrate the central nervous system. nih.gov

Metabolism: Predictions can identify likely interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Early assessment can help mitigate potential drug-drug interactions.

Table 2: Predicted Physicochemical and ADME Properties for Representative Pyridine-Thiophene Chalcone Hybrids royalsocietypublishing.org
ParameterPredicted Value RangeSignificance
Molecular Weight (g/mol)< 500Compliance with Lipinski's Rule for drug-likeness.
logP (Lipophilicity)< 5Compliance with Lipinski's Rule; influences absorption and distribution.
Hydrogen Bond Donors< 5Compliance with Lipinski's Rule; affects membrane permeability.
Hydrogen Bond Acceptors< 10Compliance with Lipinski's Rule; affects solubility and binding.
Topological Polar Surface Area (TPSA)< 140 ŲPredicts cell permeability and oral absorption.

Note: This table represents typical predicted values for related compound classes, not specifically measured values for this compound.

Molecular Simulations of Biological Pathways and Receptor Binding

Molecular simulations, including molecular docking and molecular dynamics (MD), provide atomic-level insights into how a ligand binds to its receptor. mdpi.com These techniques are used to predict binding conformations, identify key interactions, and assess the stability of the ligand-receptor complex.

Molecular docking studies on various pyridine-thiophene hybrids have successfully identified crucial binding interactions. For instance, in a study of thiazole-clubbed pyridine scaffolds as potential COVID-19 inhibitors targeting the main protease (Mpro), docking revealed that the compounds fit well into the active site. mdpi.com The stability of the best-docked compound was then confirmed with a 100-nanosecond MD simulation, which showed a steady conformation throughout the simulation. mdpi.com

Similarly, a study on thienopyridine derivatives as selective Janus kinase 2 (JAK2) inhibitors used MD simulations to understand the basis for selectivity. rsc.org The simulations revealed that nonpolar contributions and a specific hydrogen bond network in the hinge region were critical for stabilizing the inhibitor within the JAK2 active site. rsc.org Key residues identified as crucial for this selective binding included Glu930, Leu932, and Gly935. rsc.org

For a compound like this compound, simulations would likely show:

Hydrogen Bonding: The pyridine nitrogen and the carbonyl oxygen are probable hydrogen bond acceptors, likely interacting with donor residues in a receptor's active site (e.g., backbone amides in a kinase hinge region).

Hydrophobic and π-π Interactions: The aromatic pyridine and thiophene rings would be expected to form hydrophobic and π-stacking interactions with nonpolar and aromatic amino acid residues like phenylalanine, tyrosine, and leucine (B10760876) within the binding pocket. mdpi.com

Complex Stability: MD simulations could be used to confirm the stability of the predicted binding pose and to analyze the dynamics of the interaction over time, ensuring that the key interactions are maintained. tandfonline.com

Table 3: Example of Key Binding Interactions for a Thienopyridine Inhibitor with JAK2 Kinase from a Molecular Simulation Study rsc.org
Interacting ResidueType of InteractionRole in Binding
Leu932Hydrogen BondAnchors the inhibitor to the hinge region of the kinase.
Glu930Nonpolar InteractionContributes to the stability and selectivity of the complex.
Gly935Nonpolar InteractionKey residue differentiating JAK2 from other JAK family kinases.

Advanced Analytical Methodologies for 4 2 Thenoyl Pyridine Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 4-(2-Thenoyl)pyridine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques, each offering distinct advantages based on the sample matrix and analytical objective.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a highly versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. Due to the aromatic and polar nature of this compound, a gradient elution using a mixture of acetonitrile (B52724) and water is often effective. researchgate.netauroraprosci.comwaters.com

Detection is most commonly performed using a UV-Vis Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously. Given the conjugated system comprising pyridine (B92270) and thenoyl moieties, the compound exhibits strong UV absorbance, allowing for sensitive detection. auroraprosci.com The selection of the monitoring wavelength is critical for selectivity and sensitivity and is guided by the compound's UV-Vis spectrum. A wavelength corresponding to a major absorption maximum, typically above 250 nm, is chosen to minimize interference from common solvents and matrix components. waters.comsielc.com

For complex samples requiring higher selectivity, HPLC can be coupled with mass spectrometry (LC-MS). This provides molecular weight information and fragmentation data, confirming the identity of the analyte with high confidence. mdpi.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides good retention and separation for aromatic ketones based on hydrophobicity. researchgate.net
Mobile Phase A: WaterB: Acetonitrile Standard solvents for reversed-phase chromatography, offering a wide polarity range.
Elution Mode Gradient: Start at 30% B, ramp to 90% B over 15 min Ensures elution of the analyte with good peak shape and separates it from more polar and less polar impurities.
Flow Rate 1.0 mL/min A typical analytical flow rate that provides a balance between analysis time and column efficiency. auroraprosci.com
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL Standard volume for analytical HPLC.

| Detection | UV-Vis DAD at 258 nm and 290 nm | Wavelengths corresponding to the π→π* transitions of the aromatic systems provide high sensitivity. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

For the analysis of volatile and thermally stable compounds, GC-MS is the method of choice, offering exceptional separation efficiency and definitive identification. This compound, with a boiling point of approximately 334.8 °C, is amenable to GC analysis. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity.

Following separation, the analyte enters the mass spectrometer, which typically employs Electron Ionization (EI). In the EI source, high-energy electrons (70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner. nih.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint.

The fragmentation pattern of this compound is predictable. The molecular ion (M•+) would be observed at m/z 189. The primary fragmentation would likely involve cleavage of the bond between the carbonyl group and the thiophene (B33073) ring (α-cleavage), as well as fragmentation of the heterocyclic rings themselves. mdpi.com

Table 2: Predicted Major Ions in the Electron Ionization Mass Spectrum of this compound

m/z Proposed Fragment Structure of Ion
189 Molecular Ion [M]•+ [C₁₀H₇NOS]•+
161 Loss of Carbon Monoxide [M-CO]•+ [C₉H₇NS]•+
111 Thenoyl Cation [C₅H₃OS]+
83 Thiophene Cation [C₄H₃S]+

Spectrophotometric and Spectrofluorometric Methodologies

These techniques probe the electronic properties of this compound by measuring its interaction with electromagnetic radiation, providing information on concentration, purity, and the molecular environment.

UV-Vis Spectrophotometry for Concentration and Purity Assessment

UV-Visible spectrophotometry is a simple, rapid, and non-destructive method for quantifying compounds that absorb light in the UV-Vis range (200-800 nm). The conjugated system of this compound, containing two aromatic rings and a carbonyl group, leads to distinct electronic transitions and thus strong absorbance.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Nonpolar Solvent

Expected λmax (nm) Molar Absorptivity (ε) Assignment
~255 nm High π→π* transition (Pyridine ring) sielc.com
~290 nm Low to Medium n→π* transition (Carbonyl group) masterorganicchemistry.com

Fluorescence Spectroscopy for Probing Molecular Environments

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. While many aromatic compounds are fluorescent, simple heterocycles like pyridine and thiophene are generally non-fluorescent. libretexts.org Aromatic ketones often exhibit very weak fluorescence in non-polar solvents because the excited energy is efficiently transferred from the singlet state to the triplet state via intersystem crossing (ISC), a process facilitated by the n→π* transition. nii.ac.jp

Therefore, this compound is expected to be weakly fluorescent or non-fluorescent. nii.ac.jpcore.ac.uk However, the fluorescence properties of such molecules can be highly sensitive to their environment. reddit.com In polar or protic solvents, the energy levels of the n→π* and π→π* states can shift, potentially decreasing the efficiency of ISC and leading to an enhancement of fluorescence. This solvatochromic effect could be utilized to probe the local polarity of the compound's environment.

Electrochemical Methods for Redox Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of molecules. These methods can determine the potentials at which a compound is oxidized or reduced and provide insights into the stability of the resulting species.

The this compound molecule contains two electroactive moieties: the pyridine ring and the carbonyl group. In aprotic solvents, the pyridine ring can undergo a one-electron reduction at a negative potential, forming a radical anion. acs.org This process is often irreversible due to the subsequent reactivity of the radical species. The carbonyl group can also be reduced. The specific reduction potential would depend on the solvent, supporting electrolyte, and electrode material used. researchgate.netmdpi.com CV experiments would reveal these redox processes as peaks in the current-voltage plot, providing quantitative data on the reduction potentials and the reversibility of the electron transfer steps. nih.gov

Cyclic Voltammetry and Chronoamperometry

Cyclic Voltammetry (CV) is a potent electrochemical technique used to study the redox behavior of chemical species. In the context of pyridine derivatives, CV provides insights into oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer reactions. researchgate.netwpmucdn.com The methodology involves applying a linearly varying potential ramp to a working electrode submerged in a solution of the analyte and measuring the resulting current. uni-muenchen.de For a compound like this compound, which possesses electroactive moieties (the pyridine ring and the ketone group), CV can elucidate its electrochemical characteristics.

While specific CV data for this compound is not detailed in the provided search results, studies on related pyridine compounds show that the electrochemistry is often substrate-specific, with potentials and reversibility varying with the electrode material (e.g., Pt, Au, Ag). wpmucdn.com The process is typically diffusion-controlled, as indicated by a linear correlation between the peak cathodic current and the square root of the scan rate. wpmucdn.com An irreversible reduction process is often observed for pyridine-based ligands in acidic solutions. researchgate.net

Chronoamperometry, a complementary technique, involves stepping the potential to a value where an electrochemical reaction occurs and recording the current as a function of time. This method is valuable for determining kinetic parameters and diffusion coefficients of the electroactive species.

Table 1: Typical Parameters Investigated in Cyclic Voltammetry of Pyridine Derivatives This table is illustrative and based on general principles of the technique.

ParameterDescriptionInformation Gained
Anodic Peak Potential (Epa)Potential at which the peak oxidation current occurs.Oxidation potential of the analyte.
Cathodic Peak Potential (Epc)Potential at which the peak reduction current occurs.Reduction potential of the analyte.
Peak Separation (ΔEp)The difference between Epa and Epc.Indicates the reversibility of the redox reaction.
Peak Current (Ip)The magnitude of the current at the peak potential.Related to the concentration and diffusion coefficient of the analyte.

Potentiometric Titrations for Complexation Equilibria

Potentiometric titrations are a fundamental analytical method for determining the stability constants of metal-ligand complexes in solution. This technique is particularly useful for characterizing the coordination chemistry of ligands like this compound with various metal ions. The procedure involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of an acid or base is added incrementally. researchgate.net

By analyzing the resulting titration curve, one can determine the protonation constants (pKa values) of the ligand and the formation constants (log K) of the metal complexes. researchgate.net The data processing often involves specialized software to refine these equilibrium constants. researchgate.net This information is crucial for understanding how this compound interacts with metal ions, which is vital for its application in areas like catalysis and materials science.

Table 2: Hypothetical Stability Constants for this compound Complexes Determined by Potentiometric Titration This table presents hypothetical data to illustrate the output of the technique.

Metal IonComplex SpeciesLog K (Stability Constant)
Cu(II)[Cu(L)]2+7.5
Ni(II)[Ni(L)]2+6.2
Zn(II)[Zn(L)]2+5.8
Co(II)[Co(L)]2+5.5

L represents the this compound ligand.

Advanced Hyphenated Techniques for Comprehensive Analysis

LC-MS/MS for Trace Analysis and Derivative Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov This method is ideal for the trace analysis of this compound in complex matrices and for the structural identification of its derivatives. researchgate.net

In an LC-MS/MS analysis, the sample is first injected into an HPLC system where this compound and its related compounds are separated based on their physicochemical properties. The separated components then enter the mass spectrometer. The first stage of mass analysis (MS1) isolates the molecular ion of the target compound. This ion is then fragmented, and the resulting fragment ions are analyzed in the second stage (MS2). This process provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound with high certainty and enables the elucidation of the structures of unknown derivatives. nih.govresearchgate.net The high sensitivity of modern MS systems allows for detection at very low concentrations. nih.gov

Table 3: Illustrative LC-MS/MS Fragmentation Data for this compound This table is for illustrative purposes, showing potential fragmentation patterns.

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment Structure
189.04 [M+H]+111.01Thenoyl cation [C5H3OS]+
79.05Pyridinium cation [C5H5N]+

NMR-Based Profiling Approaches (e.g., for Reaction Monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for real-time reaction monitoring, providing both structural and quantitative information about the species involved. magritek.comuib.no Its non-destructive nature allows for continuous or periodic analysis of a reaction mixture as it evolves. nih.gov By setting up a flow system that transfers the reaction solution to an NMR spectrometer, chemists can track the consumption of reactants and the formation of products and intermediates over time. uib.nobeilstein-journals.org

This approach provides deep insight into reaction kinetics and mechanisms. magritek.com For the synthesis or modification of this compound, NMR monitoring would involve tracking the characteristic signals of the pyridine and thiophene protons. The integration of these signals is directly proportional to the concentration of each species, allowing for the generation of precise concentration-versus-time profiles. magritek.com Benchtop NMR spectrometers have made this technique more accessible for direct placement in a chemistry lab, facilitating on-line monitoring. uib.no

Table 4: Simulated Reaction Monitoring Data for the Formation of this compound using NMR This table represents typical quantitative data obtained from an NMR-monitored reaction.

Time (minutes)Reactant A (%)Reactant B (%)This compound (%)
050.050.00.0
1035.535.529.0
3015.215.269.6
605.15.189.8
120&lt;1.0&lt;1.0>98.0

Q & A

Q. What are the recommended methodologies for synthesizing 4-(2-Thenoyl)pyridine derivatives?

Synthesis typically involves multi-step reactions, such as nitration and reduction. For example, nitration of 4-(4-halophenyl)pyridines using concentrated nitric and sulfuric acids produces nitro-substituted intermediates, which are subsequently reduced to amino derivatives via catalytic hydrogenation (e.g., palladium on carbon) or chemical reductants like sodium dithionite . Key considerations include:

  • Reagent selection : Use of acetic anhydride during reduction can yield acetylated intermediates .
  • Temperature control : Higher temperatures (e.g., 80°C) may promote side reactions like acylation .
  • Purification : Column chromatography or recrystallization ensures product purity (>99% by HPLC) .

Q. How can researchers confirm the structural integrity of this compound analogs?

Structural characterization requires a combination of:

  • X-ray crystallography : Resolve bond lengths and angles, as demonstrated for pyridine derivatives with anthracene substituents (e.g., 50% probability ellipsoids for displacement parameters) .
  • Spectroscopic methods :
    • NMR : Analyze substituent effects on pyridine ring protons.
    • FT-IR : Identify functional groups (e.g., carbonyl stretches from the thenoyl moiety).
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns .

Q. What safety protocols are advised for handling this compound derivatives?

Despite limited toxicity data for specific analogs, general precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes) .
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation .

Advanced Research Questions

Q. How can contradictory toxicity data for pyridine derivatives be resolved?

Conflicting reports (e.g., "no data available" vs. acute toxicity classifications) require:

  • Comparative analysis : Cross-reference analogs with similar substituents (e.g., 4-(2-methoxyphenyl)-2-phenylpyridine ).
  • In silico modeling : Predict toxicity using QSAR (Quantitative Structure-Activity Relationship) tools.
  • Empirical testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) to fill data gaps .

Q. What strategies optimize the reactivity of this compound in nucleophilic substitutions?

Enhance reactivity through:

  • Electron-withdrawing groups : The thenoyl moiety increases electrophilicity at the pyridine nitrogen.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states .
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to activate the pyridine ring for nucleophilic attack .

Q. How do non-enzymatic condensation reactions of pyridine derivatives impact product formation?

Reactivity with aminothiols (e.g., cysteine) in aqueous environments can form thiazolidine rings via nucleophilic addition to the aldehyde group. Key factors include:

  • pH dependence : Acidic conditions favor protonation of the pyridine nitrogen, enhancing electrophilicity .
  • Steric effects : Bulky substituents (e.g., anthracene) may hinder condensation .

Q. What crystallographic methods are suitable for analyzing this compound analogs?

  • Single-crystal X-ray diffraction : Resolve molecular packing and symmetry (e.g., space group assignments) .
  • Thermal ellipsoid analysis : Quantify atomic displacement parameters to assess structural rigidity .

Data Contradiction and Validation

Q. How should researchers validate ecological impact claims for pyridine derivatives lacking biodegradability data?

  • PBT/vPvB assessment : Use read-across methods with structurally similar compounds (e.g., 4-phenylpiperidine) .
  • Soil mobility studies : Measure log Kow (octanol-water partition coefficient) to predict environmental persistence .

Q. What experimental designs mitigate risks in synthesizing halogenated pyridine derivatives?

  • Controlled nitration : Monitor reaction progress to avoid over-nitration (e.g., HPLC tracking) .
  • Hazard mitigation : Use blast shields for reactions involving explosive intermediates (e.g., nitro groups) .

Methodological Considerations

Q. How can computational tools enhance the study of pyridine derivative reactivity?

  • DFT calculations : Predict reaction pathways and transition states (e.g., nucleophilic substitution at the pyridine ring) .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.